molecular formula C17H25N3Si B1455321 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1092580-01-2

1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1455321
M. Wt: 299.5 g/mol
InChI Key: VGUGCYZPKZBVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a complex organic molecule that contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . Pyrrolopyridines are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolopyridines can generally be synthesized from various cyclic or acyclic precursors . The triisopropylsilyl (TIPS) group is typically introduced via a silylation reaction .


Molecular Structure Analysis

The pyrrolopyridine core of the molecule is a fused ring system containing a pyridine (six-membered ring with two nitrogen atoms) fused to a pyrrole (five-membered ring with one nitrogen atom) . The TIPS group is a bulky, hydrophobic group often used in organic synthesis as a protecting group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolopyridine core and the nitrile group. Pyrrolopyridines can participate in various reactions depending on the substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolopyridine core and the nitrile group would likely make the compound polar and potentially bioactive .

Scientific Research Applications

Structural and Reactivity Studies

The nitration of 1-(triisopropyl­silyl)-1H-pyrrole leads to a mixture of products including 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole and 2,4-dinitro­pyrrole. These compounds demonstrate the chemical reactivity and potential for further functionalization of the pyrrole ring, which is essential in the synthesis of complex organic molecules (Kennedy et al., 2006).

Synthesis of Heteroaryl-Pyridones

The addition of indolyl and pyrrolyl Grignard reagents to 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine results in the formation of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This demonstrates the compound's utility in constructing pyridone rings, a core structure in many biologically active compounds (Kuethe & Comins, 2004).

Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds

A study on the synthesis and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds highlights the potential pharmacological applications of derivatives of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The creation of compounds with significant yields suggests their relevance in drug discovery and medicinal chemistry (Sroor, 2019).

Development of Kinase Inhibitors

The scalable synthesis of a potent kinase inhibitor incorporates a derivative similar to 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, showcasing its role in the development of pharmaceuticals. This synthesis process addresses safety hazards and improves the purity of the final active pharmaceutical ingredient, indicating the compound's importance in therapeutic drug synthesis (Arunachalam et al., 2019).

Electron-Transfer Processes in Organometallic Chemistry

Research into the electron-transfer processes in diferrocenylpyrroles, including compounds derived from 1-(triisopropylsilyl)-1H-pyrrole, offers insights into their redox properties. Such studies are crucial for understanding the electronic structure of organometallic compounds, which has implications for their use in catalysis, materials science, and electronic devices (Goetsch et al., 2014).

Safety And Hazards

While specific safety data for this compound was not found, handling of similar organic compounds requires appropriate safety measures. These may include avoiding inhalation or skin contact, and using the compound only in well-ventilated areas .

Future Directions

The development of new pyrrolopyridine derivatives is an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGCYZPKZBVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701235
Record name 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

1092580-01-2
Record name 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.84 g, 9.2 mmol), zinc cyanide (650 mg, 5.5 mmol), and zinc dust (120 mg, 1.8 mmol) were suspended in dimethylacetamide (40 mL). The mixture was degassed thoroughly, bis(tri-t-butylphosphine)palladium (511 mg, 0.46 mmol) was added, and the mixture was stirred at 80° C. for 3d. The mixture was poured into water (80 mL) and filtered. The solids were washed with ethyl acetate and the filtrates were combined. The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and concentrated. The oily residue was triturated with hexanes, the solution was decanted and the solvent was evaporated to give 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (676 mg, 2.25 mmol, 25% yield).
Quantity
2.84 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
650 mg
Type
catalyst
Reaction Step Five
Name
Quantity
120 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 3
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.